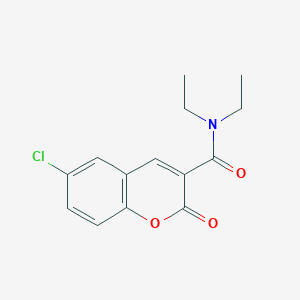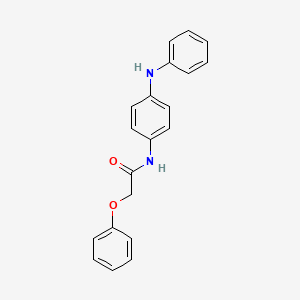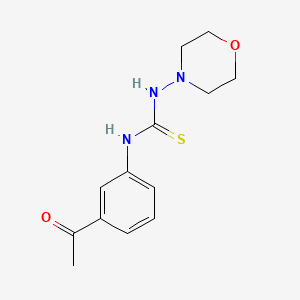![molecular formula C13H15N3OS B5861038 N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in the field of pharmaceuticals and agrochemicals.
科学研究应用
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and diabetes.
作用机制
The exact mechanism of action of N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to reduce pain and swelling. It has also been shown to inhibit the growth of cancer cells, which can help to slow the progression of cancer.
实验室实验的优点和局限性
One of the main advantages of using N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its versatility. It can be used in a wide range of experiments, from studying the effects of inflammation to studying the growth of cancer cells. However, one of the main limitations of using this compound is that it can be difficult to obtain in large quantities.
未来方向
There are a number of future directions for research on N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of research could focus on developing new synthetic methods for producing this compound. Another area of research could focus on studying the effects of this compound on different types of cancer cells. Additionally, researchers could investigate the potential use of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Conclusion:
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. While there are some limitations to using this compound in lab experiments, it remains a versatile and promising compound for future research.
合成方法
The synthesis of N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide can be achieved through a multi-step process. The first step involves the synthesis of 2-methylbenzylamine, which is then reacted with thiosemicarbazide to form 5-(2-methylbenzyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with propanoyl chloride to form the final product, N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide.
属性
IUPAC Name |
N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-11(17)14-13-16-15-12(18-13)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKXHSUKLJEOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)


![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)


![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)
